VDM11 can be synthesized through a multi-step chemical process involving the reaction of arachidonoyl chloride with specific amines. The synthesis typically occurs in a solvent such as dimethylformamide, where the reactants are combined under controlled conditions to yield the final product. The detailed synthetic route includes:
The synthesis has been optimized to ensure high yields and purity, facilitating further pharmacological studies .
VDM11's molecular structure is characterized by its unique arrangement of atoms that enables its function as an anandamide transport inhibitor. The chemical formula for VDM11 is C23H31N3O2, and it features a complex structure with multiple functional groups that interact with cannabinoid receptors.
The three-dimensional conformation of VDM11 allows it to effectively inhibit the transport of anandamide across cell membranes, thus increasing its bioavailability .
VDM11 primarily functions through competitive inhibition of the anandamide transporter. This action leads to increased levels of anandamide in the synaptic cleft, enhancing its signaling effects. Key reactions include:
These reactions have significant implications for neuropharmacology, particularly in understanding how modulation of endocannabinoids can affect behavior and physiological responses.
The mechanism by which VDM11 exerts its effects involves several pathways:
Experimental data indicate that VDM11 influences behaviors associated with anxiety and stress responses in animal models, showcasing its potential therapeutic applications.
VDM11 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulations for potential therapeutic applications .
VDM11 has garnered interest in various scientific fields due to its role as an anandamide reuptake inhibitor:
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 32986-79-1
CAS No.: 2435-59-8
CAS No.: 35936-85-7